2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUBVSVUCMPSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CS(=O)(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092286-66-1 | |
| Record name | 2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Multi-Step Cyclization-Oxidation Strategy
The most widely cited method involves a five-step sequence starting from a bicyclic precursor, as outlined in patent CN102442934A. The process begins with compound 14 , a thiacyclohexane derivative, and proceeds through the following stages:
- Reduction of Carbonyl Groups : Lithium aluminum hydride (LiAlH₄) selectively reduces ketone or ester functionalities to alcohols, enabling subsequent cyclization.
- Cyclization to Form Spiro Core : Intramolecular nucleophilic attack under acidic or basic conditions generates the thiaspiro[3.3]heptane skeleton.
- Sulfone Formation : Oxidation of the sulfur atom using hydrogen peroxide (H₂O₂) or Oxone® converts the thiane ring into a sulfone.
- Carboxylic Acid Introduction : Hydrolysis of a tert-butyl ester-protected intermediate under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | LiAlH₄, THF, 0°C → RT | 85–90 | |
| 2 | H₂SO₄, reflux | 70–75 | |
| 3 | H₂O₂, AcOH, 50°C | 92–95 | |
| 4 | TFA/DCM (1:1), RT | 88–90 |
This method achieves an overall yield of 45–50%, with the sulfone oxidation and ester hydrolysis steps being highly efficient.
Alternative Route via Thiolane Intermediate
Patent CN105646318A describes a three-step approach adaptable to sulfur-containing spirocycles:
- Thiolane Ring Formation : Reaction of a dithiol precursor with diiodomethane in the presence of a base (e.g., K₂CO₃) forms the thiacyclohexane ring.
- Oxidation to Sulfone : Similar to the previous method, H₂O₂ in acetic acid oxidizes the sulfide to sulfone.
- Carboxylation : A Kolbe-Schmitt reaction introduces the carboxylic acid group at position 6 using CO₂ under high pressure.
Table 2: Comparative Analysis of Oxidation Methods
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Sulfone Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | 50 | 6 | 92–95 |
| Oxone®/H₂O | RT | 12 | 88–90 |
| m-CPBA/DCM | 0 → RT | 4 | 85–87 |
Hydrogen peroxide in acetic acid emerges as the optimal oxidant due to its cost-effectiveness and high conversion efficiency.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Competitive intermolecular dimerization may occur during spiro ring formation. Strategies to mitigate this include:
Ester Hydrolysis Selectivity
Partial hydrolysis of tert-butyl esters can lead to mixed acid/ester products. Optimal conditions involve:
Industrial-Scale Production Considerations
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems enhance reaction control for oxidation and hydrolysis steps:
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid typically involves:
- Cyclization of Dicarboxylic Acid Derivatives : This can be achieved using sulfur dioxide in the presence of a catalyst under controlled conditions.
- Industrial Production : Optimized for yield and purity, often utilizing continuous flow reactors.
Chemistry
The compound serves as a building block in the synthesis of sterically constrained amino acids and spiro compounds, which are valuable in drug design and development. Its unique structure allows for modifications that can enhance the efficacy of synthesized compounds.
Biology
Research indicates potential applications in the synthesis of biologically active molecules. The compound's spiro structure may facilitate interactions with biological targets, making it a candidate for further biological investigations.
Medicine
Explored for its pharmacological properties, including:
- Antibacterial Activity : Studies suggest that derivatives of this compound exhibit significant antibacterial properties.
- Antifungal Activity : Potential applications in treating fungal infections have been noted.
Material Science
Utilized in developing new materials with unique properties due to its structural characteristics. The incorporation of sulfur into the spiro framework can lead to materials with enhanced chemical stability and functional properties.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of derivatives based on this compound against Staphylococcus aureus. One derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating promising antimicrobial potential.
Case Study 2: Antifungal Activity
Another investigation focused on antifungal applications, where derivatives were tested against various fungal strains. Results showed significant inhibition rates, suggesting potential for therapeutic use in fungal infections.
Case Study 3: Material Development
Research has explored the use of this compound in developing novel polymers with enhanced thermal stability and mechanical properties, showcasing its versatility beyond biological applications.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the spiro structure can form interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid is best contextualized by comparing it to related spirocyclic carboxylic acids. Below is a detailed analysis of its analogs, focusing on molecular properties, functional groups, and applications.
Table 1: Key Properties of 2,2-Dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic Acid and Analogous Compounds
Key Structural and Functional Differences
This enhances solubility and metabolic stability .
Heteroatom Substitution: Replacement of sulfur with oxygen (e.g., 2-oxaspiro[3.3]heptane-6-carboxylic acid sodium salt) reduces ring strain and alters electronic properties, impacting reactivity in coupling reactions . The cyano group in 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid introduces electron-withdrawing effects, making it useful in electrophilic substitutions .
Amino and Protecting Groups: Amino-substituted analogs (e.g., 6-aminospiro[3.3]heptane-2-carboxylic acid) are often Boc- or Cbz-protected (e.g., 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid) to prevent undesired side reactions in peptide synthesis .
Physicochemical Properties :
- The methoxy derivative (6-methoxyspiro[3.3]heptane-2-carboxylic acid) exhibits improved lipophilicity compared to polar sulfone or carboxylic acid derivatives, aiding blood-brain barrier penetration .
Biological Activity
2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₉NO₂S
- CAS Number : 1936319-38-8
- Molecular Weight : 173.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound, including:
- Antimicrobial Activity : Some studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation in various experimental models.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in certain cancer cell lines.
Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggest a potential application in managing inflammatory diseases.
Cytotoxicity Studies
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Q & A
Synthesis and Optimization
Basic Q1: What are the common synthetic routes for 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid, and what challenges arise during its preparation? Answer: The synthesis typically involves multi-step strategies starting from bicyclic precursors like 2,2-bis(bromomethyl)-1,3-propanediol. A nine-step procedure has been reported for analogous spiro compounds, involving bromination, cyclization, and oxidation to introduce the dioxo-thia moiety . Key challenges include controlling stereochemistry at the spiro center and avoiding side reactions during sulfur oxidation. Purification via column chromatography or recrystallization is critical due to polar intermediates.
Advanced Q1: How can reaction conditions be optimized to improve the yield of the dioxo-thiaspiro core? Answer: Yield optimization requires precise control of temperature (e.g., −78°C for lithiation steps), solvent polarity (THF for cyclization), and catalysts (e.g., Pd for cross-coupling in derivative synthesis). For example, Burkhard et al. demonstrated that Pd-catalyzed amination enhances regioselectivity in azaspiro analogs . Monitoring reaction progress via TLC or HPLC-MS helps identify side products early.
Structural Characterization
Basic Q2: What analytical techniques are essential for confirming the structure of this spiro compound? Answer: A combination of NMR (¹H/¹³C, DEPT-135 for quaternary carbons), IR (to confirm carboxylic acid and sulfone groups), and high-resolution mass spectrometry (HRMS) is standard. X-ray crystallography is definitive for resolving spiro geometry, as seen in cyclobutane-derived diamines .
Advanced Q2: How can computational methods resolve ambiguities in structural assignments? Answer: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data. For example, Radchenko et al. used DFT to validate the stereochemistry of azaspiro[3.3]heptane derivatives, resolving conflicts between NOESY and crystallographic data .
Biological Activity Assessment
Basic Q3: How is the biological activity of this compound evaluated in drug discovery contexts? Answer: In vitro assays measure binding affinity to target proteins (e.g., kinases, GABA receptors) using fluorescence polarization or surface plasmon resonance (SPR). Radchenko’s work on azaspiro analogs showed IC₅₀ values <10 µM for kinase inhibition, suggesting similar frameworks for this compound .
Advanced Q3: What strategies mitigate off-target effects in pharmacological studies? Answer: Competitive binding assays with structurally related proteins (e.g., CDK1 vs. CDK5) assess selectivity. Radiolabeled analogs (³H or ¹⁴C) enable autoradiography to map tissue distribution. Evidence from oxalic acid-spiro hybrids highlights the importance of fluorine substitution (e.g., trifluoromethyl groups) in reducing nonspecific interactions .
Structure-Activity Relationship (SAR) Studies
Basic Q4: Which substituents on the spiro framework enhance bioactivity? Answer: Electron-withdrawing groups (e.g., sulfone, carboxylic acid) improve solubility and target binding. Modifications at the 6-position (e.g., amino or methyl groups) influence steric hindrance, as seen in kinase inhibitors .
Advanced Q4: How do molecular dynamics simulations guide SAR for spiro compounds? Answer: Simulations predict ligand-protein binding modes and residence times. For example, docking studies on azaspiro[3.3]heptanes revealed hydrogen bonding between the carboxylic acid and kinase active sites, guiding derivatization .
Handling Contradictory Data
Advanced Q5: How should researchers resolve discrepancies between theoretical predictions and experimental bioactivity data? Answer: Re-evaluate compound purity (HPLC >95%) and stereochemical consistency (via chiral HPLC). If discrepancies persist, consider alternative binding modes using mutagenesis or cryo-EM. For example, Burkhard et al. attributed conflicting activity data to undetected diastereomers in azaspiro intermediates .
Stability and Storage
Basic Q5: What are the best practices for storing this compound? Answer: Store lyophilized solids at 2–8°C in airtight containers under nitrogen. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, as per stability studies on thiaspiro hemioxalates .
Advanced Q5: How can degradation products be identified and quantified? Answer: Accelerated stability testing (40°C/75% RH for 1 month) with LC-MS/MS monitors hydrolytic cleavage of the sulfone group. Degradation pathways are modeled using Arrhenius plots to predict shelf life .
Catalytic Applications
Advanced Q6: Can this compound act as a ligand in catalytic asymmetric synthesis? Answer: The spiro scaffold’s rigidity makes it a potential chiral ligand. Burkhard’s work on Pd-catalyzed aryl amination using diazaspiro[3.3]heptanes achieved >90% enantiomeric excess (ee) by tuning steric bulk .
Isomer Separation
Advanced Q7: What chromatographic methods separate spiro compound diastereomers? Answer: Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers. For diastereomers, reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) is effective, as shown in azaspiro[3.3]heptane separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
